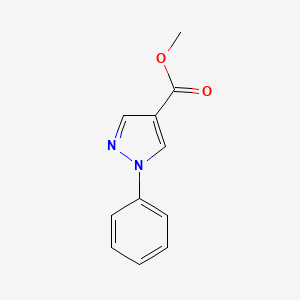

methyl 1-phenyl-1H-pyrazole-4-carboxylate

Overview

Description

“Methyl 1-phenyl-1H-pyrazole-4-carboxylate” is a chemical compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .

Synthesis Analysis

The synthesis of this compound involves the cyclocondensation of ethyl acetoacetate, N, N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine . This process yields the starting material 5-methyl-1-phenyl-1H-4-pyrazolecarboxylate, which upon basic hydrolysis, yields the corresponding acid .Molecular Structure Analysis

The molecular structure of “this compound” was characterized by 1H and 13C NMR (solution in DMSO), Fourier transform infrared (FT-IR) spectroscopy, thermo gravimetric analysis, and by single-crystal X-ray diffraction technique . The single crystals of the compound were obtained at room temperature by slow evaporation of ethanol as solvent and crystallized in the space group P21/n of the monoclinic system .Scientific Research Applications

Structural and Spectral Investigations

Methyl 1-Phenyl-1H-Pyrazole-4-Carboxylate has been a subject of research in structural and spectral analysis. A study by Viveka et al. (2016) on a derivative, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, utilized combined experimental and theoretical studies. This included characterization by NMR, FT-IR spectroscopy, thermo gravimetric analysis, and single-crystal X-ray diffraction techniques. They also employed density functional theory (DFT) for geometry optimization and subsequent calculations (Viveka et al., 2016).

Synthesis of Derivatives

Research into the synthesis of 3-phenyl-1H-pyrazole derivatives, important intermediates for many biologically active compounds, has been reported. Liu et al. (2017) describe the synthesis of novel 3-phenyl-1H-pyrazole derivatives and optimization of the synthetic method. This research also sheds light on the application of these derivatives in cancer therapy, highlighting their role as small molecule inhibitors in anticancer studies (Liu et al., 2017).

Application in Antimicrobial and Antifungal Agents

Research by Siddiqui et al. (2013) involved synthesizing novel derivatives of pyrazole-3-carboxylate and testing their antibacterial and antifungal activities. This study provides insight into the potential use of this compound derivatives in developing new antimicrobial agents (Siddiqui et al., 2013).

Investigation in Cancer Treatment

The compound's derivatives have been investigated for their potential in cancer treatment. For instance, a study conducted by Du et al. (2015) synthesized a series of novel compounds related to this compound and tested their antifungal activities against several phytopathogenic fungi. This research indicates the potential use of these compounds in agricultural applications as well as their possible role in cancer therapeutics (Du et al., 2015).

Mechanism of Action

Target of Action

Methyl 1-phenyl-1H-pyrazole-4-carboxylate is a heterocyclic compound . . Pyrazole derivatives have been known to exhibit diverse pharmacological effects . For instance, some pyrazole-4-carboxamides have shown potential as fungicides, targeting plant pathogenic fungi .

Mode of Action

Pyrazole derivatives have been reported to interact with their targets and cause significant changes . For example, 4-methyl-1H-pyrazole acts as a synthetic alcohol dehydrogenase inhibitor, blocking the formation of toxic metabolites .

Biochemical Pathways

For instance, 4-methyl-1H-pyrazole blocks the formation of toxic ethylene glycol metabolites, which are responsible for severe metabolic acidosis and renal failure .

Result of Action

For instance, some pyrazole-4-carboxamides have shown potential as fungicides, exhibiting significant inhibition against certain types of fungi .

Properties

IUPAC Name |

methyl 1-phenylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-15-11(14)9-7-12-13(8-9)10-5-3-2-4-6-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWBAYDFXUVGRPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(N=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20356632 | |

| Record name | methyl 1-phenyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7188-96-7 | |

| Record name | methyl 1-phenyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

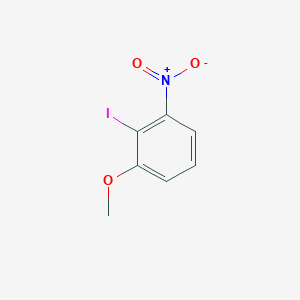

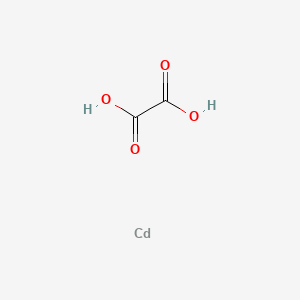

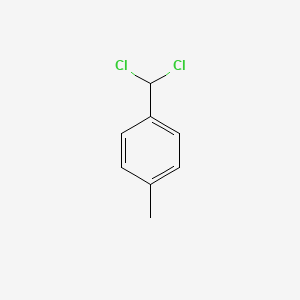

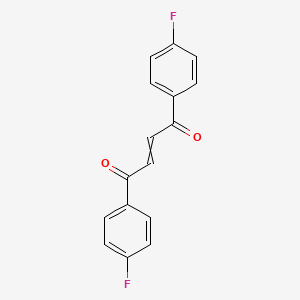

Feasible Synthetic Routes

Q1: What are the typical synthetic routes for obtaining methyl 1-phenyl-1H-pyrazole-4-carboxylate?

A1: this compound can be synthesized through a one-pot condensation reaction. One method involves reacting ethyl acetoacetate, N,N-dimethyldimethoxymethanamine, and phenyl hydrazine. [] Another approach involves the hydrolysis of ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate to its corresponding carboxylic acid, followed by reaction with methanol under acidic conditions. []

Q2: What is the structural characterization of this compound?

A2: While specific data for the methyl ester is limited in the provided research, we can extrapolate from the closely related ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. This compound has the molecular formula C13H14N2O2. [] Spectroscopic characterization methods like Fourier Transform Infrared (FTIR), UV-Vis, and 1H NMR have been used to confirm its structure. []

Q3: Have there been any computational studies on this compound or its derivatives?

A3: Yes, Density Functional Theory (DFT) calculations have been performed on the ethyl ester analog of this compound. These calculations provided insights into the gas-phase molecular geometry, electronic structure, frontier molecular orbitals, and theoretical UV-Vis and IR spectra. []

Q4: Are there studies exploring the Structure-Activity Relationship (SAR) of compounds related to this compound?

A4: While specific SAR studies on this compound are not described in the provided research, several studies utilize its derivatives to generate novel compounds. For example, researchers synthesized a series of pyrazolopyrimidinone derivatives by modifying pyrazolo amides derived from ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate. [] This suggests an interest in understanding how structural changes within this scaffold influence biological activity.

Q5: What are the known applications of this compound derivatives in medicinal chemistry?

A5: Derivatives of this compound have been explored for their potential in medicinal chemistry. For instance, a series of pyrazolo[3,4-d]pyrimidin-4-one derivatives, synthesized from a common precursor, were evaluated for their anticancer activity against the MCF-7 human breast adenocarcinoma cell line. [] Another study investigated pyrazole derivatives, structurally related to this compound, for their ability to inhibit NF-ĸB, a potential therapeutic target for abdominal aortic aneurysms. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.